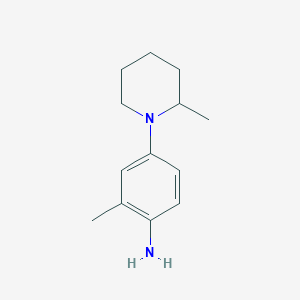2-Methyl-4-(2-methylpiperidin-1-yl)aniline
CAS No.: 1155017-00-7
Cat. No.: VC2913096
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1155017-00-7 |
|---|---|
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 2-methyl-4-(2-methylpiperidin-1-yl)aniline |
| Standard InChI | InChI=1S/C13H20N2/c1-10-9-12(6-7-13(10)14)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 |
| Standard InChI Key | TZGRJKIRIAWBQL-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1C2=CC(=C(C=C2)N)C |
| Canonical SMILES | CC1CCCCN1C2=CC(=C(C=C2)N)C |
Introduction
Physical and Chemical Properties
2-Methyl-4-(2-methylpiperidin-1-yl)aniline is characterized by specific physical and chemical attributes that define its behavior in various conditions. The compound is identified by the CAS registry number 1155017-00-7 and possesses the molecular formula C13H20N2 . Its structure consists of a 2-methyl-substituted aniline connected to a 2-methylpiperidine ring via a nitrogen linkage.
Basic Identification Data
The following table summarizes the key identification parameters for 2-Methyl-4-(2-methylpiperidin-1-yl)aniline:
| Parameter | Value |
|---|---|
| CAS Number | 1155017-00-7 |
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| SMILES | Cc1cc(ccc1N)N2CCCCC2C |
| InChI | InChI=1S/C13H20N2/c1-10-9-12(6-7-13(10)14)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 |
| InChIKey | TZGRJKIRIAWBQL-UHFFFAOYSA-N |
Physical Properties
The compound demonstrates specific physical characteristics that are important for its handling, storage, and applications in research:
| Property | Value |
|---|---|
| Physical Appearance | White to light yellowish solid |
| Melting Point | Not available |
| Boiling Point | 374.9±35.0 °C at 760 mmHg |
| Flash Point | 159.0±21.1 °C |
| Density | 1.0±0.1 g/cm³ |
| Polarizability | 25.7±0.5 10⁻²⁴cm³ |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
These physical properties indicate that 2-Methyl-4-(2-methylpiperidin-1-yl)aniline is a stable compound under standard laboratory conditions, with a high boiling point and relatively low vapor pressure .
Synthesis Methods
The synthesis of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline typically involves specific reaction pathways that ensure high yield and purity of the final product.
General Synthetic Approach
The synthesis of this compound generally involves a reaction between 2-methylpiperidine and 2-methyl-4-nitroaniline under specific conditions. The reaction is typically carried out in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon (Pd/C). The nitro group is reduced to an amine, resulting in the formation of the desired compound.
Detailed Synthesis Procedure
The detailed synthesis procedure typically follows these steps:
-
Reaction of 2-methyl-4-nitroaniline with 2-methylpiperidine to form an intermediate
-
Reduction of the nitro group to an amine using hydrogen gas with Pd/C catalyst
-
Purification of the final product through appropriate chromatographic techniques
The industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic steps but may include additional purification stages to ensure high purity and yield.
Research Applications
2-Methyl-4-(2-methylpiperidin-1-yl)aniline has various applications in scientific research, particularly in chemistry and pharmaceutical development.
Applications in Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its unique structure featuring both an amine group and a piperidine moiety. These functional groups allow for further modifications and transformations, making the compound useful in the synthesis of more complex molecules.
Pharmaceutical Research
In pharmaceutical research, piperidine derivatives like 2-Methyl-4-(2-methylpiperidin-1-yl)aniline have shown potential applications in drug development. The broader class of piperidine derivatives has applications in medicinal chemistry, with some compounds demonstrating activity against various biological targets.
Role in Chemical Intermediates
As a chemical intermediate, this compound can be utilized in the preparation of various functional materials, including potential drug candidates. Its unique structure allows it to serve as a precursor in the synthesis of molecules with specific pharmaceutical properties.
Related Compounds and Comparative Analysis
Several structurally related compounds share similarities with 2-Methyl-4-(2-methylpiperidin-1-yl)aniline, providing context for understanding its properties and potential applications.
Structural Analogues
The following table compares 2-Methyl-4-(2-methylpiperidin-1-yl)aniline with related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-Methyl-4-(2-methylpiperidin-1-yl)aniline | 1155017-00-7 | C13H20N2 | 204.31 |
| 4-(2-Methylpiperidin-1-yl)aniline | 78335-25-8 | C12H18N2 | 190.28 |
| 2-Methyl-4-(piperidin-1-yl)aniline | 73164-32-6 | C12H18N2 | 190.28 |
| 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | 16154-71-5 | C12H19N3 | 205.30 |
These structurally related compounds often share similar synthetic pathways and may have overlapping applications in research and development .
Comparison of Properties
While these compounds share structural similarities, they exhibit distinct differences in their physical and chemical properties, which can impact their behavior in various applications. For instance, the positional isomers of the methyl group can significantly affect the reactivity and binding properties of these molecules when used in pharmaceutical research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume